molecular formula C16H16N2O B091824 [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 428856-23-9

[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B091824
CAS No.: 428856-23-9
M. Wt: 252.31 g/mol
InChI Key: HGWWVTNFOCMXDS-UHFFFAOYSA-N
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Description

[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol: is an organic compound that features a benzimidazole core substituted with a 4-methylbenzyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-methylbenzyl chloride and 2-aminobenzimidazole.

    Reaction Steps:

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The benzimidazole ring can undergo hydrogenation under high pressure in the presence of a palladium catalyst.

    Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]carboxylic acid.

    Reduction: [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methane.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Agents: Due to its benzimidazole core, it may exhibit antimicrobial properties and can be explored as a potential drug candidate.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Pharmaceuticals: The compound can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry:

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its stable aromatic structure.

    Agriculture: Potential use as a fungicide or pesticide.

Mechanism of Action

The mechanism by which [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.

    Antimicrobial Action: It can disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, which lacks the 4-methylbenzyl and methanol groups.

    [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness:

  • The presence of the 4-methylbenzyl group enhances lipophilicity, potentially improving membrane permeability.
  • The methanol group can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

This detailed overview provides a comprehensive understanding of [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWWVTNFOCMXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353841
Record name [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428856-23-9
Record name [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 428856-23-9
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